REACTION_CXSMILES
|
[CH3:1][N:2]([C:7]1[CH:8]=[C:9]([CH:13]=[C:14]([C:16](=[O:26])[NH:17][CH:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH3:19])[CH:15]=1)[C:10](O)=[O:11])[S:3]([CH3:6])(=[O:5])=[O:4].[OH2:27].ON1[C:33]2[CH:34]=[CH:35][CH:36]=[CH:37][C:32]=2N=N1.C([N:41]([CH:44]([CH3:46])C)[CH2:42][CH3:43])(C)C.CN([CH:50]=[O:51])C>C(Cl)Cl>[OH:27][CH:46]([CH2:44][NH:41][CH2:42][C:43]1[CH:16]=[CH:14][CH:13]=[C:9]([O:51][CH3:50])[CH:8]=1)[CH:7]([NH:2][C:10](=[O:11])[C:9]1[CH:8]=[C:7]([N:2]([CH3:1])[S:3]([CH3:6])(=[O:5])=[O:4])[CH:15]=[C:14]([C:16]([NH:17][CH:18]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH3:19])=[O:26])[CH:13]=1)[CH2:15][C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1 |f:1.2|
|
Name
|
peptide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(N-methylmethylsulfonamido)-5-(1-phenylethylcarbamoyl)benzoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)C)C=1C=C(C(=O)O)C=C(C1)C(NC(C)C1=CC=CC=C1)=O
|
Name
|
N-ethyl-N′-(dimethylaminopropyl)carbodiimde hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(CC1=CC=CC=C1)NC(C1=CC(C(=O)NC(C)C2=CC=CC=C2)=CC(=C1)N(S(=O)(=O)C)C)=O)CNCC1=CC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |